Pyrazole-3-boronic acid

Vue d'ensemble

Description

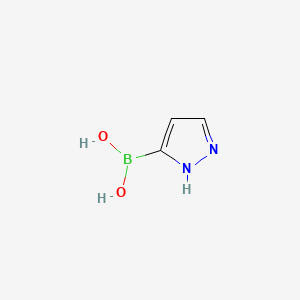

Pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C3H5BN2O2. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its ability to form stable complexes with diols, making it valuable in Suzuki-Miyaura coupling reactions to synthesize pyrazole derivatives .

Méthodes De Préparation

Pyrazole-3-boronic acid can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with boronic acid derivatives under specific conditions. The reaction typically requires a palladium catalyst and an appropriate base to facilitate the coupling process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

Pyrazole-3-boronic acid is extensively utilized in palladium-catalyzed Suzuki–Miyaura couplings to construct biaryl and heterobiaryl systems. Key findings include:

Substrate Scope and Efficiency

-

Coupling with heteroaryl halides (e.g., 3-bromo- and 4-bromopyrazole, bromoimidazoles) proceeds efficiently under mild conditions (60–100°C) using precatalysts like P1 (Pd(OAc)₂/XPhos) or P2 (PdCl₂(dtbpf)), with yields ranging from 75% to 98% .

-

Electron-rich and electron-deficient aryl halides are compatible, though sterically hindered substrates require longer reaction times .

Representative Data

| Substrate | Boronic Acid | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitropyrazole | This compound | XPhos Pd G2 | K₃PO₄ | 85–95 | |

| 3-Bromopyrazole | Phenylboronic acid | P2 | K₃PO₄ | 92 | |

| 4-Bromoimidazole | This compound | P1 | K₃PO₄ | 88 |

Mechanistic Note : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Unprotected NH groups on azoles do not inhibit catalysis when robust precatalysts are used .

Disproportionation Reactions

Under basic conditions, this compound undergoes disproportionation in the presence of [N,O]-bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolone), yielding diarylborinic acid complexes .

Key Observations

-

Base Requirement : K₃PO₄ or similar bases promote deboronation and ligand-assisted boron redistribution.

-

Ligand Dependency : Chelating ligands stabilize tetracoordinated boron(III) intermediates (e.g., pyrazole diarylborinates).

Experimental Data

| Entry | Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(2-Pyridinyl)-5-pyrazolone | Phenylboronic acid | Pyrazole diarylborinate | 81 |

| 2 | None | Phenylboronic acid | Triphenylboroxin | 26 |

Substitution and Functionalization

This compound participates in regioselective functionalization reactions:

Nitro Group Reduction

-

Iron-catalyzed reduction of 3,5-dinitro-4-arylpyrazoles (derived from Suzuki coupling) with hydrazine hydrate yields 3,5-diaminopyrazoles in near-quantitative yields .

Demethylation

-

Methoxy-substituted styryl derivatives undergo acid-catalyzed demethylation to yield phenolic analogs (e.g., carboanalog of CDK9 inhibitor CAN508) .

Ligand-Assisted Complexation

This compound forms stable complexes with diols and [N,O]-bidentate ligands, enabling applications in molecular recognition and catalysis. For example:

-

Bidentate Coordination : Intramolecular hydrogen bonding in N-(2-pyridinyl)pyrazole derivatives facilitates chelation, enhancing stability of boron intermediates .

Reaction Optimization Challenges

Applications De Recherche Scientifique

Chemical Properties and Structure

Pyrazole-3-boronic acid features a boron atom bonded to a pyrazole ring, making it a valuable building block in organic synthesis. Its molecular formula is , and it exhibits unique reactivity due to the presence of both the boronic acid moiety and the pyrazole structure. This combination allows for reversible covalent bonding with diols and other nucleophiles, facilitating its use in enzyme inhibition studies and other biological applications .

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its applications in drug discovery include:

- Kinase Inhibitors : Research has shown that pyrazole derivatives can selectively inhibit specific kinases involved in signaling pathways, which are crucial for cancer treatment. For instance, compounds derived from this compound have demonstrated potent antitumor effects against renal cancer and leukemia cells by inducing DNA damage and cell cycle arrest .

- Anti-inflammatory Agents : The pyrazole moiety is known for its anti-inflammatory properties, with several derivatives being developed as nonsteroidal anti-inflammatory drugs (NSAIDs) that target various inflammatory pathways .

- Antiviral Activity : Studies indicate that certain pyrazole derivatives exhibit antiviral properties against viruses such as hepatitis A and herpes simplex virus type-1, enhancing their potential therapeutic applications .

Materials Science

In materials science, this compound is utilized for developing advanced materials due to its ability to undergo various chemical transformations:

- Organic Electronics : The compound's unique electronic properties allow it to be used in luminescent materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. The boron atom enhances π-conjugation, improving carrier mobility .

- Nanomaterials : Pyrazole derivatives can be incorporated into nanomaterials, providing functional properties suitable for sensors and imaging probes in biomedical applications .

Biological Research

This compound plays a significant role in biological research:

- Enzyme Inhibition Studies : Its ability to form covalent bonds with diols makes it an essential tool for studying enzyme mechanisms. It has been particularly useful in investigating enzyme inhibitors related to various diseases .

- Molecular Docking Studies : Research involving molecular docking has shown that pyrazole derivatives can effectively bind to kinase domains, influencing their activity and providing insights into structure-activity relationships .

Case Study 1: Kinase Inhibition

A study evaluated the anticancer activity of boron-containing pyrazolo[4,3-f]quinoline compounds derived from this compound. The results indicated potent inhibition of renal cancer cell growth and highlighted the compound's potential as a dual inhibitor targeting CLK/ROCK pathways .

Case Study 2: Antiviral Activity

Another investigation focused on the synthesis of 4,5-disubstituted pyrazole derivatives that displayed significant antiviral activity against hepatitis A virus. The study emphasized the structural modifications of pyrazoles that enhance their efficacy against viral infections .

Mécanisme D'action

The mechanism of action of Pyrazole-3-boronic acid in chemical reactions involves the formation of a complex with the palladium catalyst, which facilitates the coupling process in Suzuki-Miyaura reactions. The boronic acid group interacts with the catalyst, enabling the transfer of the pyrazole moiety to the aryl halide, resulting in the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Pyrazole-3-boronic acid can be compared with other boronic acid derivatives such as:

- 1H-Pyrazole-4-boronic acid

- 1H-Pyrazole-5-boronic acid

- This compound hydrochloride

These compounds share similar reactivity patterns but differ in the position of the boronic acid group on the pyrazole ring, which can influence their reactivity and applications .

Activité Biologique

Pyrazole-3-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a boronic acid functional group, which enhances its reactivity and interaction with biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable component in drug design.

Pharmacological Activities

Research has identified several key biological activities associated with pyrazole derivatives, including:

- Antimicrobial Activity : Pyrazoles exhibit potent activity against various bacterial strains and fungi. For instance, compounds derived from this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

- Anticancer Properties : Pyrazole derivatives have been investigated as inhibitors of key kinases involved in cancer progression, such as CLK and ROCK. These compounds demonstrated significant in vitro anticancer activity against renal cancer and leukemia .

- Anti-inflammatory Effects : Some pyrazole compounds have been recognized for their anti-inflammatory properties, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid group allows for the inhibition of enzymes such as β-lactamase, which is crucial in combating antibiotic resistance .

- Kinase Inhibition : Pyrazole derivatives can selectively inhibit kinases involved in cell signaling pathways that regulate growth and survival of cancer cells .

Case Studies

- Antitubercular Activity : A study synthesized a series of pyrazole derivatives that were tested against Mycobacterium tuberculosis H37Rv strain. The results indicated that certain derivatives exhibited high levels of activity, suggesting their potential as new antitubercular agents .

- Dual Inhibition of CLK/ROCK Kinases : Research identified novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds that act as dual inhibitors of CLK and ROCK kinases. These compounds showed promising results in inhibiting cancer cell migration and proliferation .

Data Tables

Propriétés

IUPAC Name |

1H-pyrazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUWPDLMDVINSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460052 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-63-3 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.